1-Naphthol-1-14C
Overview
Description
1-Naphthol-1-14C is a radiolabeled compound where the carbon-14 isotope is incorporated into the 1-naphthol molecule. This compound is used extensively in scientific research due to its radioactive properties, which allow for tracing and studying various biochemical and chemical processes. 1-Naphthol itself is an organic compound with the formula C10H7OH, and it is a fluorescent white solid. It differs from its isomer, 2-naphthol, by the location of the hydroxyl group on the naphthalene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthol can be synthesized through several methods. One common method involves the nitration of naphthalene to produce 1-nitronaphthalene, which is then hydrogenated to form 1-naphthylamine. This intermediate is subsequently hydrolyzed to yield 1-naphthol :
- Naphthalene + Nitric Acid → 1-Nitronaphthalene
- 1-Nitronaphthalene + Hydrogen → 1-Naphthylamine
- 1-Naphthylamine + Water → 1-Naphthol
Another method involves the hydrogenation of naphthalene to tetralin, which is then oxidized to 1-tetralone. The 1-tetralone undergoes dehydrogenation to form 1-naphthol .
Industrial Production Methods
Industrial production of 1-naphthol typically follows the nitration-hydrogenation-hydrolysis route due to its efficiency and scalability. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Naphthol undergoes various types of chemical reactions, including:
Oxidation
1-Naphthol can be oxidized to form 1,4-naphthoquinone. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction
Partial reduction of 1-naphthol can yield tetrahydro derivatives, while full hydrogenation, often catalyzed by rhodium, results in the complete reduction of the aromatic ring .
Substitution
1-Naphthol is susceptible to electrophilic substitution reactions, particularly at the 4-position. This property is exploited in the preparation of diazo dyes, where diazonium salts react with 1-naphthol to form diazo compounds. Reduction of these diazo derivatives can produce 4-amino-1-naphthol .
Scientific Research Applications
1-Naphthol-1-14C is widely used in scientific research due to its radioactive labeling, which allows for tracking and studying various processes. Some applications include:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pharmaceuticals.
Biology: Employed in metabolic studies to trace biochemical pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the production of insecticides, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-naphthol involves its metabolism to glucuronic acid and sulfate ester conjugates. In human tissues, particularly in the colon, 1-naphthol undergoes conjugation to form these metabolites. The conjugation process varies between normal and tumorous tissues, with normal tissues forming more sulfate esters and tumorous tissues producing more glucuronic acid conjugates .
Comparison with Similar Compounds
1-Naphthol is similar to its isomer, 2-naphthol, which differs only by the position of the hydroxyl group on the naphthalene ring. Both compounds are naphthalene homologues of phenol and are used as precursors to various useful compounds . 1-naphthol is more commonly used in the synthesis of diazo dyes and certain pharmaceuticals, while 2-naphthol finds applications in other areas such as the production of antioxidants and stabilizers .
List of Similar Compounds
- 2-Naphthol
- Phenol
- 1-Naphthylamine
- 1,4-Naphthoquinone
Properties
IUPAC Name |
naphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i10+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCVRFUGPWSIIH-HRVHXUPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=[14C]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451168 | |
Record name | 1-Naphthol-1-14C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19481-11-9 | |
Record name | 1-Naphthol-1-14C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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